Chlorprothixene

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de clorprotixeno implica la reacción de 2-clorotioxantona con N,N-dimetilpropilamina en condiciones específicas. La reacción generalmente requiere un solvente como el etanol y se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .

Métodos de producción industrial: La producción industrial de clorprotixeno sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de grandes reactores y el control preciso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El compuesto se purifica luego mediante cristalización u otras técnicas de separación para obtener el producto de calidad farmacéutica .

Análisis De Reacciones Químicas

Tipos de reacciones: La clorprotixeno experimenta varias reacciones químicas, que incluyen:

Oxidación: La clorprotixeno se puede oxidar para formar sulfoxidos y sulfonas.

Reducción: El compuesto se puede reducir para formar derivados de tixanteno.

Sustitución: La clorprotixeno puede sufrir reacciones de sustitución, particularmente en el átomo de cloro, para formar varios derivados.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio.

Sustitución: Se emplean reactivos como el hidróxido de sodio y otros nucleófilos.

Principales productos formados:

Oxidación: Sulfoxidos y sulfonas.

Reducción: Derivados de tixanteno.

Sustitución: Diversos compuestos de tixanteno sustituidos.

Aplicaciones Científicas De Investigación

Medical Uses

1. Treatment of Psychotic Disorders

Chlorprothixene is predominantly indicated for the treatment of schizophrenia and acute mania associated with bipolar disorder. It acts as an antipsychotic by blocking dopaminergic receptors in the brain, which helps alleviate symptoms such as delusions and hallucinations .

2. Off-Label Uses

Beyond its primary indications, this compound is utilized off-label for:

- Sedation : Commonly prescribed in low doses for sedative-hypnotic purposes, especially in anxious patients or those with insomnia .

- Management of Anxiety : It can help ameliorate anxiety and agitation resulting from selective serotonin reuptake inhibitors (SSRIs) used in depression treatment .

- Nausea and Vomiting : this compound has antiemetic properties, making it useful for severe nausea in hospitalized patients .

- Alcohol and Opioid Withdrawal : It may also be employed to manage withdrawal symptoms in patients undergoing detoxification .

Pharmacological Profile

This compound exhibits a pharmacological profile similar to that of chlorpromazine but with lower potency. Its mechanism involves:

- Dopamine Receptor Blockade : Primarily targeting D1 and D2 receptors, leading to reduced dopaminergic activity associated with psychosis .

- Impact on Hormonal Release : It depresses the release of hypothalamic hormones, affecting various physiological functions including metabolism and wakefulness .

Case Studies

Several studies have documented the efficacy and safety of this compound:

- Study on Efficacy in Schizophrenia : A clinical trial evaluated this compound's effectiveness compared to other antipsychotics. Results indicated significant improvements in psychotic symptoms among patients treated with this compound, albeit with a need for further controlled studies to validate these findings .

- Analysis of Off-Label Use : A cohort study assessed the outcomes of patients using this compound off-label for anxiety and sedation. The study found that low-dose treatment resulted in improved sleep quality without significant adverse effects, although there were concerns about potential cardiometabolic risks .

Data Table: Summary of Applications

| Application | Indication | Dosage Range | Notes |

|---|---|---|---|

| Treatment of Psychotic Disorders | Schizophrenia, Acute Mania | 50 - 300 mg/day | Effective but requires monitoring |

| Sedative-Hypnotic | Anxiety, Insomnia | 25 - 100 mg/day | Commonly used off-label |

| Antiemetic | Severe Nausea | 25 - 50 mg as needed | Effective in hospitalized patients |

| Withdrawal Management | Alcohol, Opioid Withdrawal | Individualized | Off-label use; monitor for side effects |

Safety Profile

While this compound is generally well-tolerated, it can cause side effects such as drowsiness, dry mouth, orthostatic hypotension, and tachycardia . Long-term use has been associated with metabolic risks, necessitating careful patient selection and monitoring during treatment .

Mecanismo De Acción

La clorprotixeno ejerce sus efectos bloqueando los receptores dopaminérgicos D1 y D2 mesolímbicos postsinápticos en el cerebro. Esta acción reduce la liberación de hormonas hipotalámicas y pituitarias y afecta al sistema reticular activador, influyendo en el metabolismo basal, la temperatura corporal, la vigilia, el tono vasomotor y la emesis . Además, la clorprotixeno bloquea los receptores 5-HT2, histamina H1, muscarínicos y alfa1 adrenérgicos, contribuyendo a sus efectos antipsicóticos y sedantes .

Comparación Con Compuestos Similares

La clorprotixeno está estructuralmente relacionada con la clorpromazina, otro antipsicótico típico. Ambos compuestos comparten efectos clínicos y efectos secundarios similares, pero la clorprotixeno se destaca por tener una menor incidencia de reacciones alérgicas y daño hepático . Otros compuestos similares incluyen:

Clorpromazina: Efectos antipsicóticos similares, pero mayor incidencia de efectos secundarios.

Tioridazina: Otro derivado de tixanteno con usos terapéuticos similares.

Flufenazina: Un antipsicótico fenotiazínico con mayor potencia, pero con un perfil de efectos secundarios diferente.

La combinación única de efectos de bloqueo de receptores de la clorprotixeno y su menor incidencia de ciertos efectos secundarios la convierte en una opción valiosa en el tratamiento de los trastornos psicóticos.

Actividad Biológica

Chlorprothixene is a thioxanthene derivative primarily used as an antipsychotic medication. Its pharmacological profile and biological activity have garnered attention due to its therapeutic effects and associated risks. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and the outcomes of recent studies.

This compound exhibits its biological effects primarily through:

- Dopamine Receptor Blockade : It blocks postsynaptic mesolimbic dopaminergic D1 and D2 receptors, which is pivotal in its antipsychotic effects. This action helps mitigate symptoms of psychosis by reducing dopaminergic activity in the brain .

- Hormonal Effects : The drug depresses the release of hypothalamic and hypophyseal hormones, influencing various physiological processes, including metabolism and body temperature regulation .

- Sedative Properties : this compound also has sedative effects, which can be beneficial in treating anxiety and agitation associated with psychiatric disorders .

Clinical Applications

This compound is primarily indicated for:

- Treatment of schizophrenia and other psychotic disorders.

- Management of anxiety and agitation in various clinical settings.

- Off-label use for sedative-hypnotic purposes at low doses.

Case Studies and Research Findings

Recent studies have highlighted both the therapeutic benefits and risks associated with this compound use.

Cardiometabolic Risks

A significant study conducted in Denmark analyzed the association between this compound use and cardiometabolic events. Key findings include:

- Increased Risk of Diabetes : Low-dose this compound was linked to a higher risk of developing diabetes compared to low-dose quetiapine, with an intention-to-treat hazard ratio (HR) of 1.16 (95% CI: 1.08–1.25). This risk intensified during treatment (as-treated HR: 1.34; 95% CI: 1.14–1.56) .

- Major Adverse Cardiovascular Events (MACE) : The same study found this compound users had a higher incidence of MACE (HR: 1.12; 95% CI: 1.04–1.21) and strokes (HR: 1.21; 95% CI: 1.06–1.37), although no significant association was found for myocardial infarction or cardiovascular mortality .

Side Effects Profile

This compound shares a side effect profile similar to that of other antipsychotics like chlorpromazine, including:

- Neurological Effects : Potentially life-threatening conditions such as neuroleptic malignant syndrome and tardive dyskinesia have been reported .

- Metabolic Disturbances : The drug's antagonistic action at dopamine receptors is associated with metabolic issues, including impaired glucose metabolism and dyslipidemia .

Comparative Data Table

The following table summarizes key findings related to this compound's biological activity:

| Parameter | This compound | Quetiapine |

|---|---|---|

| Risk of Diabetes | HR: 1.16 (95% CI: 1.08–1.25) | Baseline |

| Risk of MACE | HR: 1.12 (95% CI: 1.04–1.21) | Baseline |

| Stroke Risk | HR: 1.21 (95% CI: 1.06–1.37) | Baseline |

| Cumulative Dose Risk | OR for diabetes ≥6000 mg: 1.15-1.63 | N/A |

| Common Side Effects | Neuroleptic malignant syndrome, metabolic disturbances | Similar profile |

Propiedades

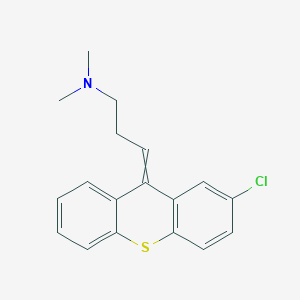

IUPAC Name |

3-(2-chlorothioxanthen-9-ylidene)-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClNS/c1-20(2)11-5-7-14-15-6-3-4-8-17(15)21-18-10-9-13(19)12-16(14)18/h3-4,6-10,12H,5,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSPOMRSOLSGNFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30859205 | |

| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.66e-04 g/L | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4695-61-8, 113-59-7 | |

| Record name | 3-(2-Chloro-9H-thioxanthen-9-ylidene)-N,N-dimethyl-1-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30859205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

97.5 °C | |

| Record name | Chlorprothixene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015369 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.